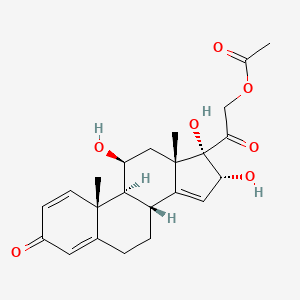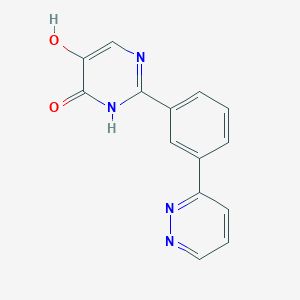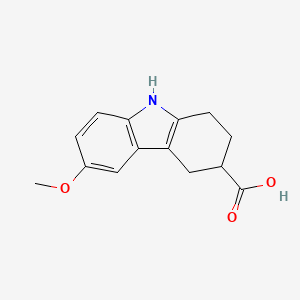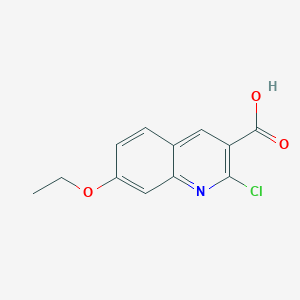![molecular formula C22H26N14O6 B13865660 (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and purine groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core structure and the introduction of the purine and hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: to form the tricyclic core.
Nucleophilic substitution: to introduce the purine groups.
Oxidation and reduction reactions: to install the hydroxyl groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow reactors: for efficient synthesis.
Purification techniques: such as chromatography or crystallization to isolate the desired product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The hydroxyl groups can be oxidized to ketones or reduced to alkanes.
Substitution reactions: The amino groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Acidic or basic conditions: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting purine-related pathways.
Industry: As a precursor for the synthesis of advanced materials or pharmaceuticals.
作用机制
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine groups may mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism or signaling pathways. The hydroxyl and amino groups may also contribute to binding interactions with target proteins.
相似化合物的比较
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable properties.
Purine derivatives: Various synthetic analogs with modifications to the purine ring.
Uniqueness
The compound’s unique tricyclic structure and combination of functional groups distinguish it from other similar compounds. This structural complexity may confer unique reactivity and biological activity, making it a valuable target for further research and development.
属性
分子式 |
C22H26N14O6 |
|---|---|
分子量 |
582.5 g/mol |
IUPAC 名称 |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione |
InChI |
InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
RCAQAKOCMNYQRT-QPMBAPTHSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)
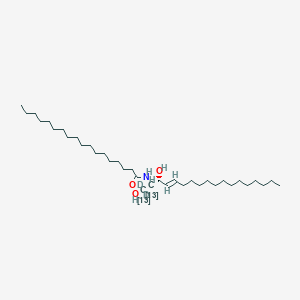
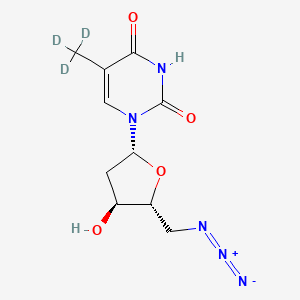
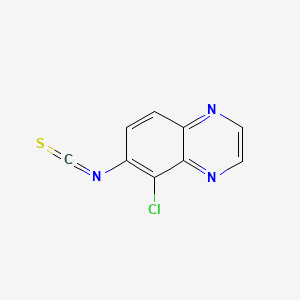

![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
